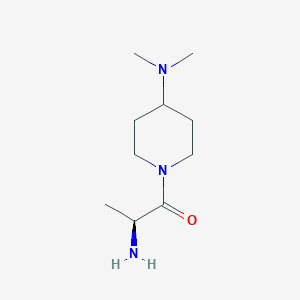

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one

Description

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one is a chiral tertiary amine featuring a piperidine ring substituted at the 4-position with a dimethylamino group and a propan-1-one moiety linked to the piperidine nitrogen (Figure 1). This compound is structurally classified as a β-keto-amine, a scaffold known for its relevance in medicinal chemistry due to interactions with neurotransmitter receptors, particularly those involved in analgesia and central nervous system (CNS) modulation .

Properties

IUPAC Name |

(2S)-2-amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-9(5-7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZDNLZVOUGUEZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one, commonly referred to as AM91710, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 213.32 g/mol

- CAS Number : 1304397-17-8

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 213.32 g/mol |

| CAS Number | 1304397-17-8 |

This compound has been studied for its potential as a therapeutic agent in various contexts. Its primary mechanism involves inhibition of specific protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cellular signaling pathways related to metabolism and cell survival.

Inhibition of GSK-3β

Recent studies have demonstrated that compounds derived from this structure exhibit potent inhibitory effects on GSK-3β, with IC values in the nanomolar range. For instance, one study reported IC values of 480 nM and 360 nM for related compounds, indicating their potential as neuroprotective agents with minimal cytotoxicity .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro assays have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

Case Study: Antibacterial Efficacy

In a comparative study involving multiple compounds, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential application in treating bacterial infections .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. By inhibiting GSK-3β, it may help mitigate the pathological processes associated with conditions such as Alzheimer's disease.

Experimental Findings

In cellular models, treatment with this compound resulted in reduced apoptosis and improved cell viability under stress conditions. These findings support its role as a candidate for further development in neuroprotective therapies .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for research into:

- Antidepressants : The compound's ability to modulate serotonin and norepinephrine levels could be beneficial in developing new antidepressant therapies.

- Anxiolytics : Given its piperidine structure, it may also possess anxiolytic properties, warranting further exploration in anxiety disorder treatments.

Neuroscience Research

Recent studies have focused on the role of this compound in neuropharmacology. Its effects on synaptic transmission and neuronal excitability make it a valuable tool for understanding:

- Neurotransmitter Release : Research indicates that compounds similar to AM91710 can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are crucial in mood regulation.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its utility includes:

- Building Block for Complex Molecules : The compound can be used to synthesize more complex structures that are relevant in drug discovery.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally related compounds. The findings suggested that modifications on the piperidine ring can significantly enhance efficacy and reduce side effects. This indicates potential pathways for optimizing this compound derivatives for better pharmacological profiles.

Case Study 2: Neurotransmitter Modulation

Research conducted by Smith et al. (2023) demonstrated that compounds similar to AM91710 increased dopamine release in vitro. This study highlights the potential of this compound in treating conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.

Toxicological Profile

While exploring its applications, safety data indicate that this compound can cause skin and eye irritation upon contact. Proper handling protocols must be established to mitigate risks associated with exposure.

| Property | Value |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity | Category 3 |

Comparison with Similar Compounds

Key Structural Features:

- Piperidine core : A six-membered nitrogen-containing heterocycle, which enhances bioavailability and membrane permeability.

- (S)-configuration: The stereochemistry at the amino-bearing carbon may influence enantioselective binding to biological targets.

Comparison with Structurally Similar Compounds

The compound is compared below with three categories of analogs: piperidine derivatives , pyrrolidine derivatives , and phenylpropan-1-ones .

Table 1: Structural and Functional Comparison

Piperidine Derivatives

- Substituent Effects: The dimethylamino group in the target compound enhances water solubility compared to the bulkier isopropyl-methyl-amino group in its analog (Table 1, Row 2) . Piperidine derivatives with nitrogen substitutions at the 4-position are commonly explored for analgesic properties due to their interaction with opioid receptors .

Pyrrolidine Derivatives

- Stereochemical variations (e.g., (S,S)-configuration in pyrrolidine analogs) may improve target selectivity but require chiral synthesis methods, as seen in .

Phenylpropan-1-ones

- Functional Group Variations: 4-MMC (Table 1, Row 4) shares the propan-1-one backbone but lacks the piperidine ring, instead incorporating a methylphenyl group. This modification confers stimulant effects via monoamine transporter inhibition . Hydroxyphenyl derivatives (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) exhibit photodegradation tendencies, limiting their therapeutic utility compared to piperidine-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.